N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-3-5-18(6-4-17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-7-9-20(28-2)10-8-19/h3-10H,11-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMUCMJOYOYFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate sulfonyl chloride to form the sulfonylated piperazine intermediate.
Coupling with Benzamide: The sulfonylated piperazine intermediate is then coupled with 4-methylbenzoyl chloride under basic conditions to yield the final product.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
Medicine: Preliminary studies suggest that it may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Piperazine Substitution Patterns
- VRT-325 (4-(Cyclohexyloxy)-2-(1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)quinazoline): Shares the 4-methoxyphenylpiperazine-sulfonyl motif but incorporates a quinazoline scaffold instead of a benzamide. Activity: Functions as a CFTR corrector (ΔF508-CFTR), unlike the target compound, which lacks reported CFTR activity .
N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j) :
- Replaces the sulfonylethyl group with an ethoxyethyl linker and substitutes the 4-methylbenzamide with a thiophen-3-yl group.
- Synthesis : Purification requires reverse-phase chromatography due to polar ethoxyethyl and thiophene groups, contrasting with the target compound’s sulfonylethyl-mediated hydrophobicity .
Benzamide Modifications
- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide :
Functional Activity and Mechanism
CFTR Modulators vs. PROTACs
- CoPo-22 (N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide): Dual-acting corrector-potentiator with a cyanoquinoline core. Unlike the target compound, CoPo-22 directly enhances CFTR channel gating via its quinoline moiety .
- Bcr-Abl PROTAC 7b :
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Synthetic Challenges : The sulfonylethyl linker in the target compound may improve stability over ethoxyethyl analogs but complicates purification due to intermediate polarity .
- Crystallographic Insights : Sulfonamide analogs like N-(4-Methoxyphenyl)benzenesulfonamide adopt planar conformations, whereas the target compound’s sulfonylethyl group likely introduces torsional strain, affecting binding .
Q & A
Q. What are the key steps in synthesizing N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide, and how is purity ensured?
The synthesis involves three critical stages:
Piperazine Ring Functionalization : The 4-methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Sulfonylation : The piperazine nitrogen is sulfonylated using sulfonyl chloride derivatives, requiring anhydrous conditions to avoid side reactions .
Benzamide Coupling : The sulfonylated intermediate reacts with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide .
Purity Control : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures >95% purity .
Q. Which analytical techniques are essential for confirming the compound’s structure?
- ¹H/¹³C NMR : Assigns protons and carbons to specific functional groups (e.g., methoxy at δ ~3.8 ppm, sulfonyl ethyl linkage at δ ~3.2–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
- Infrared (IR) Spectroscopy : Confirms sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
Q. What functional groups contribute to its biological activity?
- 4-Methoxyphenylpiperazine : Modulates receptor binding (e.g., serotonin or dopamine receptors) .
- Sulfonyl Ethyl Linker : Enhances solubility and stabilizes interactions with hydrophobic enzyme pockets .
- 4-Methylbenzamide : Influences metabolic stability via steric hindrance .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substitution Analysis : Replace the 4-methoxy group with halogens (e.g., fluorine) to improve metabolic stability and binding affinity. Evidence shows fluorine analogs exhibit 2–3× higher potency in receptor assays .
- Linker Modification : Replace the sulfonyl group with carbonyl or amide groups to assess effects on solubility and target engagement .
- Piperazine Ring Alterations : Introduce methyl or ethyl substituents to evaluate steric effects on receptor selectivity .
Methodology : Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., radioligand binding) to correlate structural changes with activity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to identify if discrepancies arise from differential cytochrome P450 metabolism .
- Orthogonal Validation : Cross-verify results with techniques like surface plasmon resonance (SPR) for binding kinetics or patch-clamp electrophysiology for ion channel effects .
Q. What strategies improve yield in large-scale synthesis?
- Solvent Optimization : Replace acetonitrile with toluene for sulfonylation to reduce cost and improve scalability .
- Catalytic Methods : Use Pd/C or Ni catalysts for reductive amination steps, achieving >80% yield compared to traditional methods (50–60%) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) instead of HPLC for intermediate steps .
Q. How does the sulfonyl group influence pharmacokinetics?
- Solubility : The sulfonyl moiety increases aqueous solubility (logP reduced by ~0.5 units) compared to non-sulfonylated analogs, enhancing bioavailability .
- Protein Binding : Sulfonamides exhibit 90–95% plasma protein binding, prolonging half-life but potentially reducing free drug concentration .
Experimental Design : Measure logD (octanol-water partition) and conduct pharmacokinetic profiling in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
